4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride
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Overview
Description
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is a novel bridged bicyclic morpholine derivative. This compound is of significant interest in medicinal chemistry due to its potential antimicrobial properties . The structure of this compound consists of a fused morpholine ring, which is a common motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of 4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves multiple steps. The target compound is typically synthesized by reacting an active intermediate, 4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine, with various alkyl or aryl halide substituents in the presence of potassium carbonate . The synthetic route generally involves six steps, starting from the preparation of the intermediate and followed by subsequent reactions to introduce the desired substituents
Chemical Reactions Analysis
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl or aryl halides in the presence of a base like potassium carbonate to form substituted derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, similar compounds often undergo these reactions under appropriate conditions.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine ring.
Common reagents used in these reactions include alkyl or aryl halides, potassium carbonate, and various solvents. The major products formed depend on the specific substituents introduced during the reactions .
Scientific Research Applications
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride has several scientific research applications:
Antimicrobial Activity: The compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Medicinal Chemistry: Due to its unique structure, the compound is used as a building block in drug discovery and development.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of morpholine derivatives and their biological effects.
Mechanism of Action
The exact mechanism of action of 4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in microbial cells, leading to the disruption of essential cellular processes. The compound’s antimicrobial activity suggests that it may interfere with cell wall synthesis or protein function in bacteria and fungi .
Comparison with Similar Compounds
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:
Linezolid (Zyvox®): A morpholine-containing antibiotic used to treat bacterial infections.
Gefitinib (Iressa®): A morpholine-based drug used in cancer therapy.
Reboxetine (Vestra®): An antidepressant with a morpholine structure.
The uniqueness of this compound lies in its bridged bicyclic structure, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Properties
Molecular Formula |
C13H19ClN2O |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15;/h1-5,12-14H,6-10H2;1H |
InChI Key |
YUDKIFVXGLQZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CNCC2N1CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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